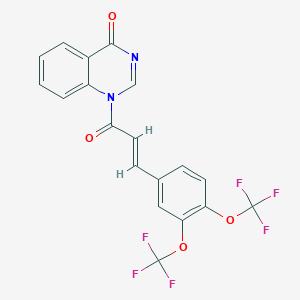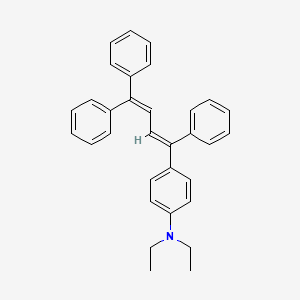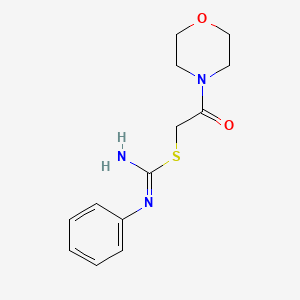![molecular formula C7H12O2S B12337250 Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- CAS No. 1895922-71-0](/img/structure/B12337250.png)
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is an organic compound with the chemical formula C7H12O3This compound is characterized by the presence of a propargyl group and a hydroxyl group, making it a versatile reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound is utilized in biochemical studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and targeted therapies, is ongoing.
Mécanisme D'action
The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the propargyl group.
Propargyl-PEG3-alcohol: Contains a propargyl group but has a different backbone structure.
Diethylene Glycol Mono(2-propyn-1-yl) Ether: Another name for the same compound.
Uniqueness
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is unique due to its combination of a propargyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .
Propriétés
Numéro CAS |
1895922-71-0 |
|---|---|
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
2-(2-prop-2-ynoxyethoxy)ethanethiol |
InChI |
InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2 |
Clé InChI |
HGQFMLCBJVWAEY-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



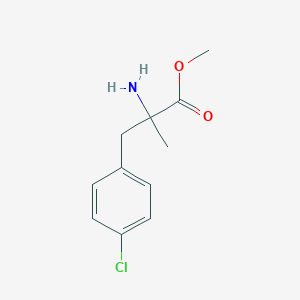
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
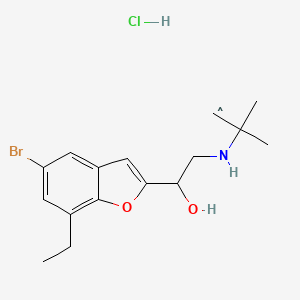
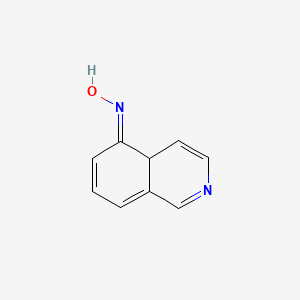
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)


